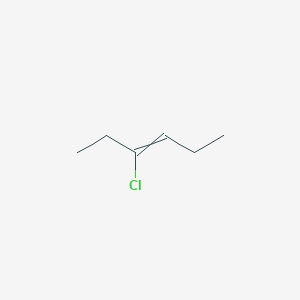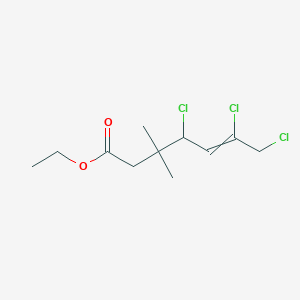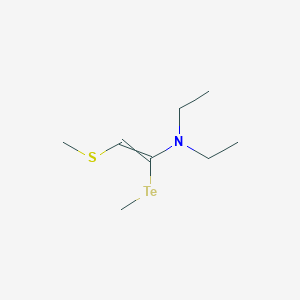![molecular formula C25H18N4O2S3 B14520593 N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide CAS No. 62752-15-2](/img/structure/B14520593.png)
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a triazine ring substituted with phenylsulfanyl groups and a naphthalene sulfonamide moiety. Its intricate structure makes it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the triazine ring through cyclization reactions, followed by the introduction of phenylsulfanyl groups via nucleophilic substitution. The final step involves the sulfonation of the naphthalene ring to introduce the sulfonamide group. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine or naphthalene rings.
Scientific Research Applications
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the triazine ring and phenylsulfanyl groups can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide
- N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-1-sulfonamide
Uniqueness
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide is unique due to its specific combination of a triazine ring, phenylsulfanyl groups, and a naphthalene sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62752-15-2 |
|---|---|
Molecular Formula |
C25H18N4O2S3 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C25H18N4O2S3/c30-34(31,22-16-15-18-9-7-8-10-19(18)17-22)29-23-26-24(32-20-11-3-1-4-12-20)28-25(27-23)33-21-13-5-2-6-14-21/h1-17H,(H,26,27,28,29) |
InChI Key |
MFARPVNVUSSEAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=NC(=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)SC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine](/img/structure/B14520543.png)
![Chloro[chloro(phenyl)methyl]propanedinitrile](/img/structure/B14520547.png)

![6-Bromo-4-methylthieno[2,3-B]quinoline](/img/structure/B14520561.png)
![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14520568.png)
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14520579.png)



![1-[(3,4-Dichlorophenyl)methyl]-1,3-diazepan-2-one](/img/structure/B14520601.png)
